Diethyl 4-Oxooctanedioate
CAS No.:
Cat. No.: VC18326006
Molecular Formula: C12H20O5
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O5 |
|---|---|
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | diethyl 4-oxooctanedioate |
| Standard InChI | InChI=1S/C12H20O5/c1-3-16-11(14)7-5-6-10(13)8-9-12(15)17-4-2/h3-9H2,1-2H3 |
| Standard InChI Key | RKVHDMUAYAAHLF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCC(=O)CCC(=O)OCC |
Introduction
Chemical Identity and Structural Features
Diethyl 4-oxooctanedioate belongs to the class of α,ω-dicarboxylic acid esters, featuring an eight-carbon backbone with a ketone group at the fourth position. The compound’s IUPAC name, diethyl 4-oxooctanedioate, reflects its esterified carboxyl groups at both termini of the octanedioic acid chain . The molecular structure is defined by the following key attributes:
The compound’s ester groups render it lipophilic, while the central ketone introduces polarity, creating a balance that influences its solubility and reactivity. Structural analogs such as dimethyl 4-oxooctane-1,8-dioate (CAS 575324) and diethyl 2-oxooctanedioate (CAS 856065-92-4) highlight the impact of ester chain length and ketone position on physicochemical behavior . For instance, the dimethyl analog has a shorter ester chain () and reduced molecular weight (216.23 g/mol), which may alter its boiling point and solubility compared to the diethyl variant .
While explicit synthetic routes for diethyl 4-oxooctanedioate are not detailed in the cited sources, its structure suggests a plausible preparation via esterification of 4-oxooctanedioic acid with ethanol under acidic catalysis. This method aligns with standard practices for diester synthesis, where carboxylic acids react with excess alcohol in the presence of sulfuric acid or p-toluenesulfonic acid . Alternatively, transesterification of dimethyl esters with ethanol could yield the diethyl derivative, though this approach may require stringent temperature control to prevent ketone degradation .
Industrial-scale production would necessitate purification via fractional distillation or recrystallization, but the absence of boiling point data complicates process optimization. Future research should prioritize elucidating these parameters to facilitate commercial adoption.
Structural Analogs and Comparative Reactivity
The ketone group at position 4 distinguishes diethyl 4-oxooctanedioate from analogs like diethyl 2-oxooctanedioate and dimethyl 4-oxooctanedioate. This structural variation influences reactivity:
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Diethyl 2-Oxooctanedioate: The proximal ketone (position 2) may enhance electrophilicity at the α-carbon, favoring nucleophilic addition reactions. Its synthesis via Claisen condensation has been reported, though mechanistic details remain proprietary .
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Dimethyl 4-Oxooctanedioate: Shorter ester chains reduce steric hindrance, potentially increasing hydrolysis rates in aqueous environments. PubChem data note its use in polymer research, though applications for the diethyl variant are unexplored .
These comparisons highlight the nuanced structure-activity relationships governing diester derivatives, emphasizing the need for targeted studies on diethyl 4-oxooctanedioate’s chemical behavior.
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